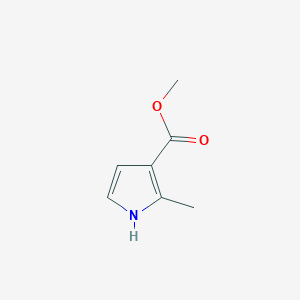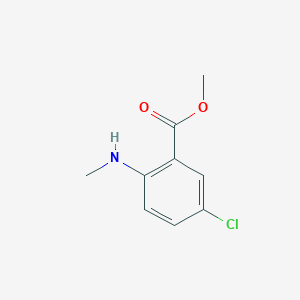![molecular formula C10H7N3 B1601051 [1,2,3]Triazolo[1,5-a]quinoline CAS No. 235-21-2](/img/structure/B1601051.png)
[1,2,3]Triazolo[1,5-a]quinoline
Vue d'ensemble
Description
[1,2,3]Triazolo[1,5-a]quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a pharmacologically active agent. This compound is a fused tricyclic system that contains a triazole ring and a quinoline ring. The unique structure of this compound makes it an interesting target for the development of new drugs with potential therapeutic applications.
Applications De Recherche Scientifique
Organic Synthesis
1,2,3-Triazolo[1,5-a]quinoline derivatives are synthesized through regioselective one-pot three-component synthesis methods. These methods provide an efficient way to construct fused tricyclic heterocycles containing 1,2,4-triazole analogues, highlighting the mild reaction conditions and high yield of the desired products (Ladani & Patel, 2015).
Anticonvulsant Activity
Derivatives of 1,2,4-Triazolo[4,3-a]quinoline exhibited significant anticonvulsant activities in various tests, including the maximal electroshock test (MES). Specific compounds demonstrated potency and protective index values indicating their potential as safer alternatives to traditional anticonvulsant drugs (Guo et al., 2009).
Antimicrobial Agents
Certain substituted quinoxalines, including fused triazolo and ditriazoloquinoxaline derivatives, have been synthesized and evaluated for antimicrobial and antifungal activity. Some compounds showed potent antibacterial activity compared to the standard tetracycline (Badran, Abouzid, & Hussein, 2003).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some compounds displayed significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Bassyouni et al., 2014).
Antiviral Activity
Quinoline tricyclic derivatives have been designed, synthesized, and evaluated as inhibitors of RNA-dependent RNA polymerase (RdRp) of various RNA viruses. Some derivatives showed moderate to high activity against different RNA virus families, highlighting the potential of these compounds as antiviral agents (Carta et al., 2011).
Propriétés
IUPAC Name |
triazolo[1,5-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-10-8(3-1)5-6-9-7-11-12-13(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSVDRXXLBXUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=NN32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538095 | |
| Record name | [1,2,3]Triazolo[1,5-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235-21-2 | |
| Record name | [1,2,3]Triazolo[1,5-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)



